molecular formula C14H15NO2 B1470056 1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1524957-12-7

1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B1470056
CAS No.: 1524957-12-7
M. Wt: 229.27 g/mol
InChI Key: ZGEYEQUIFAJFCG-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid is a pyrrole-based carboxylic acid derivative featuring a 4-ethylphenylmethyl substituent at the 1-position of the pyrrole ring. This compound is structurally related to a class of 1-arylmethyl-4-aryl-pyrrole-3-carboxylic acids, which have been studied for their antimicrobial properties .

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-11-3-5-12(6-4-11)9-15-8-7-13(10-15)14(16)17/h3-8,10H,2,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEYEQUIFAJFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Ring Construction

A commonly employed method for pyrrole ring synthesis involves cyclization of appropriate precursors such as β-ketoesters with ammonia or amines. For example, a method described for 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester uses bromination of propionaldehyde followed by ring closure with ethyl acetoacetate and ammonia under mild conditions (0–50 °C) in a non-protic solvent. This method offers high conversion rates, simple operation, and scalability, avoiding costly or environmentally harmful reagents like sodium nitrite or tert-butyl acetoacetate (Table 1).

Step Reagents/Conditions Outcome
Bromination Propionaldehyde + Br2, 0-50 °C, non-protic solvent 2-bromopropanal intermediate
Ring Closure 2-bromopropanal + ethyl acetoacetate + NH3, 0–50 °C, 10-14 h 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

This pyrrole ester intermediate can be hydrolyzed under basic reflux conditions (e.g., 10% NaOH in water/ethanol) to yield the corresponding pyrrole-3-carboxylic acid.

Alternative Pyrrole Synthesis via Oxime and Michael Addition

Another route involves starting from a commercial ketone, converting it to an oxime, followed by Michael addition with methyl propiolate and thermal cyclization under microwave irradiation to form the pyrrole ester. Subsequent N-alkylation with benzyl halides and saponification yields the desired pyrrole carboxylic acid.

Step Reagents/Conditions Outcome
Oxime formation Ketone + NH2OH·HCl, reflux in EtOH/H2O Oxime intermediate
Michael addition Oxime + methyl propiolate, DABCO, MW, 80 °C O-vinyl oxime intermediate
Cyclization Microwave irradiation, 170 °C, 45 min Pyrrole ester
N-alkylation Pyrrole ester + 4-ethylbenzyl chloride, NaH, THF, r.t. N-(4-ethylbenzyl)-pyrrole ester
Hydrolysis 10% NaOH, reflux, 12 h This compound

N-Alkylation of Pyrrole Nitrogen

Selective N-alkylation is critical to introduce the 4-ethylbenzyl substituent. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is commonly used as a base to deprotonate the pyrrole nitrogen, followed by reaction with 4-ethylbenzyl chloride at room temperature for several hours to afford the N-substituted pyrrole ester intermediate.

Hydrolysis to Carboxylic Acid

The ester group at the 3-position of the pyrrole ring is converted to the carboxylic acid by base-catalyzed hydrolysis. Typical conditions involve refluxing the ester with aqueous sodium hydroxide (10% NaOH) in a mixture of ethanol and water for 12 hours. The acid is then isolated by acidification and purification.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Notes
1 Pyrrole ring synthesis Bromination of propionaldehyde + ring closure with ethyl acetoacetate and NH3, 0–50 °C Pyrrole-3-carboxylic acid ethyl ester Mild, scalable, environmentally friendly
2 N-Alkylation NaH in THF, 4-ethylbenzyl chloride, r.t., 4 h N-(4-ethylbenzyl) pyrrole ester High selectivity
3 Hydrolysis 10% NaOH, EtOH/H2O, reflux, 12 h This compound Efficient conversion

Research Findings and Optimization Notes

  • The use of non-protic solvents and mild temperature control during bromination and ring closure steps improves yield and purity while facilitating scale-up.
  • Microwave-assisted cyclization provides a rapid alternative to traditional heating methods, reducing reaction times significantly without compromising yield.
  • The N-alkylation step requires careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions.
  • Hydrolysis under basic conditions is straightforward but requires monitoring to prevent decomposition of the pyrrole ring.
  • Analytical techniques such as NMR, LC/MS, and HPLC are essential for monitoring regioselectivity and purity during synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include pyrrole N-oxides, alcohols, aldehydes, and various substituted pyrrole derivatives.

Scientific Research Applications

1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-Arylmethyl-4-aryl-pyrrole-3-carboxylic Acids

A series of 1-arylmethyl-4-aryl-pyrrole-3-carboxylic acids (e.g., compounds with benzyl or substituted benzyl groups) were synthesized and tested for antimicrobial activity. These derivatives, including the target compound, were inactive against fungi but showed variable antibacterial activity against Staphylococcus spp. .

1-Ethyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic Acid (CAS 293326-22-4)
  • Molecular Formula: C₁₄H₁₅NO₂
  • Molecular Weight : 229.28 g/mol
  • Key Differences: The ethyl and methyl groups at positions 1 and 2, respectively, contrast with the target compound’s 4-ethylphenylmethyl group at position 1.
1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic Acid (CAS 896051-77-7)
  • Molecular Formula: C₁₂H₁₀ClNO₃
  • Molecular Weight : 251.66 g/mol
  • Key Differences : The chloro and methoxy substituents on the phenyl ring increase lipophilicity and electron-withdrawing effects compared to the target compound’s ethyl group. These properties may enhance metabolic stability but reduce solubility .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Aqueous Solubility Key Substituents
Target Compound ~243.3 (estimated) ~2.5 Moderate 4-Ethylphenylmethyl at position 1
1-Ethyl-2-methyl-4-phenyl analog 229.28 2.8 Low Ethyl (position 1), methyl (position 2)
1-(3-Chloro-4-methoxyphenyl) analog 251.66 3.1 Very low Cl, OMe on phenyl ring
Methyl ester derivatives (e.g., ) 139.15 1.2 High Ester group (increased hydrophilicity)

*LogP values estimated based on substituent contributions.

Pharmacokinetic Considerations

  • Ester vs. Carboxylic Acid : Methyl ester derivatives (e.g., ) exhibit higher lipophilicity and likely better absorption but require in vivo hydrolysis for activation. The target compound’s carboxylic acid group enhances water solubility but may limit membrane permeability .
  • Metabolic Stability : The 4-ethylphenyl group in the target compound may resist oxidative metabolism better than smaller alkyl chains (e.g., ethyl or methyl groups in ).

Biological Activity

1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with a carboxylic acid group and a 4-ethylphenylmethyl group. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound.

Case Study: Antimicrobial Efficacy

A study synthesized various pyrrole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects, with zones of inhibition measured in millimeters (mm) as follows:

CompoundAntibacterial Activity (Zone of Inhibition, mm)Antifungal Activity (Zone of Inhibition, mm)
8a1512
8b1815
8c2018
8d1210

These findings suggest that the presence of specific substituents on the pyrrole ring enhances antimicrobial efficacy, potentially making these compounds valuable in therapeutic applications .

Anticancer Properties

In addition to its antimicrobial activity, research indicates that this compound may possess anticancer properties . It has been shown to modulate various cellular pathways involved in cancer progression.

The anticancer effects are attributed to the compound's ability to:

  • Induce Apoptosis : It influences apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Inhibit Cell Proliferation : Studies have demonstrated that it can significantly reduce the proliferation of cancer cell lines by affecting cell cycle regulation.

A notable study reported that treatment with this compound resulted in a reduction of cell viability in human cancer cell lines by approximately 50% at a concentration of 25 µM .

Biochemical Interactions

The compound interacts with several key enzymes and proteins, influencing their activity:

  • Cytochrome P450 Enzymes : It can either inhibit or activate these enzymes, which play critical roles in drug metabolism.
  • Cell Signaling Pathways : The compound has been shown to affect pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key aspects include:

  • Absorption : The compound is absorbed through passive diffusion due to its lipophilic nature.
  • Distribution : It binds to plasma proteins and can be actively transported into cells via organic anion transporters.
  • Metabolism : The compound undergoes various metabolic transformations, including oxidation and conjugation, primarily through cytochrome P450-mediated pathways .

Q & A

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Follow GHS guidelines for irritants (Skin Irrit. 2, Eye Irrit. 2A). Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers. Dispose of waste via approved chemical disposal programs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
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1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid

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